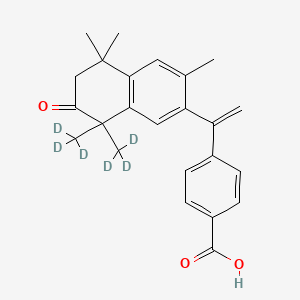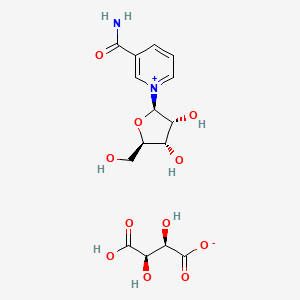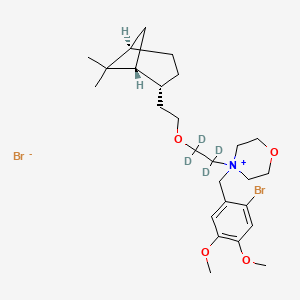
Pinaverium bromide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinaverium bromide-d4 is a deuterated form of pinaverium bromide, a quaternary ammonium compound used primarily as an antispasmodic agent. It is employed in the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome and functional disorders of the biliary tract. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pinaverium bromide-d4 involves several steps, starting with the preparation of key intermediates. One common method involves the bromination of 2-bromo-4,5-dimethoxybenzyl bromide, followed by a series of reactions to introduce the deuterium atoms. The reaction conditions typically involve the use of non-polar solvents, sulfuric acid, and bromine sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Pinaverium bromide-d4 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of bromine atoms with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Pinaverium bromide-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of pinaverium bromide in the body.
Drug Development: Helps in understanding the drug’s mechanism of action and optimizing its therapeutic efficacy.
Biological Research: Employed in studies investigating the effects of calcium channel blockers on gastrointestinal motility and smooth muscle relaxation.
Industrial Applications: Utilized in the development of new formulations and delivery systems for gastrointestinal medications
Mechanism of Action
Pinaverium bromide-d4 exerts its effects by acting as a selective and specific voltage-dependent calcium channel blocker. It inhibits calcium influx into intestinal smooth muscle cells, leading to muscle relaxation and reduced gastrointestinal motility. This action helps alleviate symptoms associated with irritable bowel syndrome and other functional gastrointestinal disorders. The compound interacts with the 1,4-dihydropyridine binding sites on L-type calcium channels, stabilizing a non-conducting state and preventing muscle contractions .
Comparison with Similar Compounds
Trimebutine: Another antispasmodic agent used for gastrointestinal disorders.
Mebeverine: A muscle relaxant that targets the smooth muscles of the gastrointestinal tract.
Alverine: An antispasmodic that works by relaxing the muscles in the gut.
Uniqueness of Pinaverium Bromide-d4: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for calcium channels in the gastrointestinal tract makes it particularly effective for treating irritable bowel syndrome and related disorders. Additionally, its ability to provide long-lasting relief from gastrointestinal symptoms sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H41Br2NO4 |
|---|---|
Molecular Weight |
595.4 g/mol |
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m1./s1/i8D2,12D2; |
InChI Key |
IKGXLCMLVINENI-VAVDFWPTSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC[C@H]1CC[C@@H]2C[C@H]1C2(C)C)[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC.[Br-] |
Canonical SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
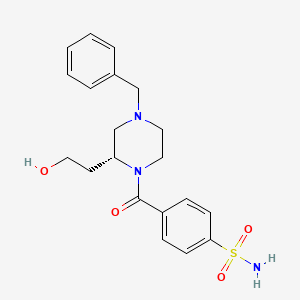
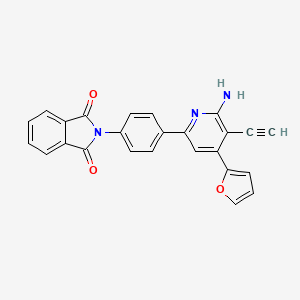
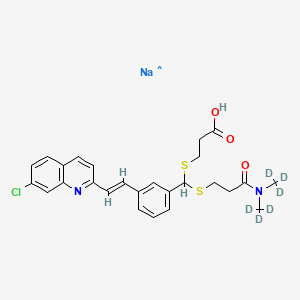
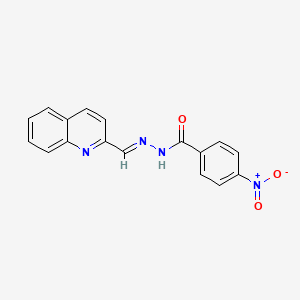
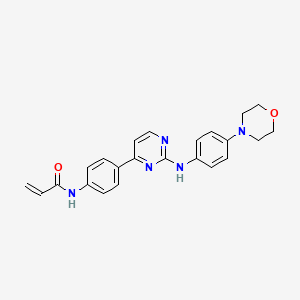
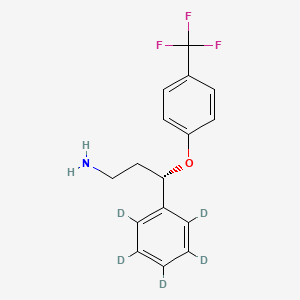
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)



